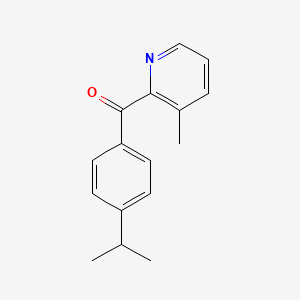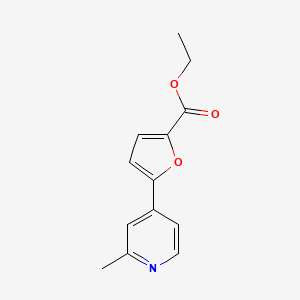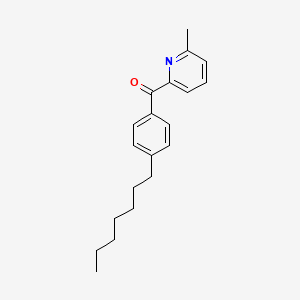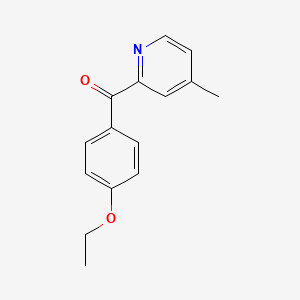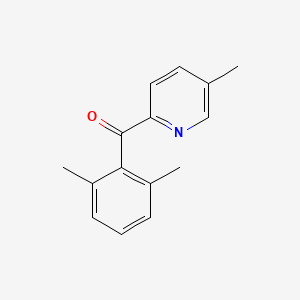
2-(2,6-Dimethylbenzoyl)-5-methylpyridine
説明
“2-(2,6-Dimethylbenzoyl)-5-methylpyridine” is a chemical compound that likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and a benzoyl group (a benzene ring attached to a carbonyl group). The “2,6-dimethylbenzoyl” part suggests that there are two methyl groups attached to the benzene ring in the 2 and 6 positions .
Molecular Structure Analysis
The molecular structure of “2-(2,6-Dimethylbenzoyl)-5-methylpyridine” would be expected to have a benzoyl group attached to the 2-position of a pyridine ring, with methyl groups at the 2 and 6 positions of the benzene ring, and another methyl group at the 5 position of the pyridine ring .Chemical Reactions Analysis
The reactivity of “2-(2,6-Dimethylbenzoyl)-5-methylpyridine” would be expected to be similar to other pyridine and benzoyl derivatives. Pyridines are generally basic and can undergo electrophilic substitution reactions. The benzoyl group can undergo various reactions such as reduction, hydrolysis, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2,6-Dimethylbenzoyl)-5-methylpyridine” would depend on its exact structure. Based on its structure, we can infer that it is likely to be a solid at room temperature, and it would be expected to have typical organic compound properties such as being less dense than water, and being soluble in organic solvents .科学的研究の応用
Photochemical Dimerization
2-Aminopyridines and 2-pyridones, related to 2-(2,6-Dimethylbenzoyl)-5-methylpyridine, undergo photochemical dimerization. Ultraviolet irradiation in hydrochloric acid solution results in the formation of 1,4-dimers, exhibiting unusual chemical and physical properties (Taylor & Kan, 1963).
Catalytic Applications in Organometallic Chemistry
New phosphinopyridine ligands, which include structures similar to 2-(2,6-Dimethylbenzoyl)-5-methylpyridine, have been synthesized. These ligands, when formed into nickel complexes, show significant activity in the catalytic oligomerization of ethylene, demonstrating varied catalytic behaviors depending on their stereoelectronic properties (Speiser, Braunstein & Saussine, 2004).
Electrical Conductivity Studies
Experiments involving the condensation of dimethylpyridines, closely related to 2-(2,6-Dimethylbenzoyl)-5-methylpyridine, have been conducted. These studies involve the synthesis of stilbazoles and their use in forming polymers with notable electrical conductivity, particularly in their TCNQ complexes (Bruce & Herson, 1969).
Synthesis of Imidazopyridines
The synthesis of imidazopyridines, related to 2-(2,6-Dimethylbenzoyl)-5-methylpyridine, employs various chemical strategies. This synthesis is significant due to the wide range of applications in medicinal chemistry and material science (Bagdi, Santra, Monir & Hajra, 2015).
Safety And Hazards
特性
IUPAC Name |
(2,6-dimethylphenyl)-(5-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-10-7-8-13(16-9-10)15(17)14-11(2)5-4-6-12(14)3/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRORIQBOYUGKJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)C2=C(C=CC=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dimethylbenzoyl)-5-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





